Bis(3-fluorophenyl)methanamine
Description
Bis(3-fluorophenyl)methanamine is a fluorinated aromatic amine featuring two 3-fluorophenyl groups attached to a central methanamine group. The 3-fluorine substituents likely influence its electronic properties, solubility, and biological interactions. Fluorine’s electron-withdrawing nature may reduce the amine’s basicity compared to non-fluorinated analogs, while enhancing lipophilicity and metabolic stability, traits critical in medicinal chemistry .
Properties
Molecular Formula |
C13H11F2N |
|---|---|
Molecular Weight |
219.23 g/mol |
IUPAC Name |
bis(3-fluorophenyl)methanamine |
InChI |
InChI=1S/C13H11F2N/c14-11-5-1-3-9(7-11)13(16)10-4-2-6-12(15)8-10/h1-8,13H,16H2 |
InChI Key |
VPAXOXYCHZVCFR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(C2=CC(=CC=C2)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3-fluorophenyl)methanamine typically involves the reaction of 3-fluoro-benzaldehyde with methylamine under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency in the production of this compound.
Chemical Reactions Analysis
Types of Reactions
Bis(3-fluorophenyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The fluorine atoms in the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amines.
Scientific Research Applications
Bis(3-fluorophenyl)methanamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Bis(3-fluorophenyl)methanamine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the precise molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The position and nature of substituents significantly alter molecular properties. Key comparisons include:
Key Observations :
- Fluorine substituents increase molecular weight and lipophilicity (logP) compared to hydrogen or methoxy groups.
- Bromine further elevates molecular weight and density, as seen in (3-bromo-5-fluorophenyl)methanamine .
Enzyme Inhibition
- (5-Phenylfuran-2-yl)methanamine derivatives : Urea-linked analogs with 4-carboxyl groups on phenyl rings showed potent SIRT2 inhibition (e.g., compound 21 : 33% inhibition at 10 µM) . The 3-fluoro substitution in this compound may similarly enhance binding through hydrophobic interactions.
- GABA Transporter Inhibitors : 1-(4-fluorophenyl)methanamine derivatives demonstrated analgesic activity, suggesting fluorinated amines modulate neurotransmitter uptake .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
